
3-chloro-N-(3,4-dichlorophenyl)benzamide
Overview
Description
3-chloro-N-(3,4-dichlorophenyl)benzamide is an organic compound with the molecular formula C13H8Cl3NO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,4-dichlorophenyl)benzamide typically involves the reaction of 3,4-dichloroaniline with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzene ring are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemical Synthesis
The synthesis of 3-chloro-N-(3,4-dichlorophenyl)benzamide typically involves the reaction of 3,4-dichloroaniline with 3-chlorobenzoyl chloride. The process is carried out in the presence of a base such as triethylamine and in an organic solvent like dichloromethane. The reaction conditions include stirring at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the synthesis follows similar routes but is scaled up using large reactors and automated systems to optimize yield and purity. Quality control measures are implemented to ensure compliance with industry standards.
Chemistry
- Building Block for Organic Synthesis : This compound serves as a fundamental building block in synthesizing more complex organic molecules. Its chlorinated structure allows for further functionalization through various chemical reactions such as nucleophilic substitutions and oxidation-reduction processes.
Biological Applications
- Antimicrobial Properties : Research has indicated that compounds similar to this compound exhibit promising antimicrobial activity. For instance, studies have assessed its efficacy against various bacterial strains, showing potential as a bactericidal agent .
- Anticancer Properties : Investigations into the biological activities of this compound suggest it may inhibit certain cancer cell lines by targeting specific molecular pathways involved in cell proliferation.
Medicinal Chemistry
- Drug Development : The compound is explored for its potential in drug design, particularly as an inhibitor for specific enzymes or receptors. Its mechanism involves binding to active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This has implications for developing therapeutics targeting diseases where these enzymes play a critical role.
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
- A study demonstrated its effectiveness in inhibiting bacterial growth through time-kill assays, where it showed a significant reduction in bacterial counts at varying concentrations .
- Another investigation focused on its anticancer properties, revealing that it could induce apoptosis in specific cancer cell lines by modulating signaling pathways associated with cell survival and death.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)benzamide
- N-(2-chlorophenyl)benzamide
- N-(4-chlorophenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3-chloro-N-(3,4-dichlorophenyl)benzamide is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of chlorine atoms on the benzene ring can affect the compound’s ability to interact with molecular targets, making it distinct from other benzamide derivatives .
Q & A
Q. What are the optimal synthetic routes for preparing 3-chloro-N-(3,4-dichlorophenyl)benzamide, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves coupling 3-chlorobenzoic acid derivatives with 3,4-dichloroaniline. A common method uses N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane under inert conditions . Key factors include:
- Temperature control (0–5°C to minimize side reactions).
- Stoichiometric ratios (1:1.2 molar ratio of acid to amine for excess amine to drive reaction).
- Purification via column chromatography (hexane/ethyl acetate gradients) to isolate the product.
Yield optimization requires monitoring reaction progress using thin-layer chromatography (TLC) and adjusting solvent polarity .
Q. How can researchers reliably characterize this compound, and what analytical techniques resolve structural ambiguities?
Basic Research Question
Standard characterization includes:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- FT-IR : Amide C=O stretch near 1650–1680 cm and N–H bend at ~3300 cm .
- Elemental analysis : Validate empirical formula (e.g., CHClNO) with <0.3% deviation .
For ambiguous cases, high-resolution mass spectrometry (HRMS) or X-ray crystallography (e.g., SHELXL refinement) resolves structural conflicts .
Q. What advanced crystallographic methods are used to determine its solid-state conformation and intermolecular interactions?
Advanced Research Question
Single-crystal X-ray diffraction with SHELXL/SHELXS software reveals:
- Trans conformation of the H–N–C=O group, with dihedral angles between aromatic rings (e.g., 58.3° in N-(3,4-dichlorophenyl)benzamide derivatives) .
- N–H⋯O hydrogen bonding forming infinite chains along the crystallographic axis, stabilizing the lattice .
- Distorted square-planar geometry in metal complexes (e.g., nickel(II) coordination studies) .
Refinement protocols require high-resolution data (<1.0 Å) and iterative SHELXL cycles to minimize R-factor (<0.05) .
Q. How do structural modifications (e.g., substituent changes) alter bioactivity, and what methodologies assess structure-activity relationships (SAR)?
Advanced Research Question
SAR studies compare analogs like 3-chloro-N-(4-ethynylphenyl)benzamide () or oxadiazole derivatives ( ):
- Enzyme inhibition assays : Measure IC values against targets (e.g., kinases) using fluorescence-based assays .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities influenced by substituents (e.g., trifluoromethyl groups enhance hydrophobic interactions) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) identify substituents conferring selectivity .
Q. How should researchers address contradictions in experimental data, such as conflicting spectral or crystallographic results?
Advanced Research Question
Contradictions arise from polymorphism or solvatomorphism . Mitigation strategies include:
- Temperature-dependent studies : Variable-temperature NMR/X-ray to identify dynamic conformational changes .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl⋯Cl contacts) to explain packing variations .
- Cross-validation : Pair NMR data with Raman spectroscopy or DFT calculations to confirm bond vibrations .
Q. What experimental phasing techniques are suitable for resolving complex crystallographic phases in derivatives?
Advanced Research Question
For heavy-atom derivatives, SHELXC/D/E pipelines enable:
- SAD/MAD phasing : Utilize anomalous scattering from chlorine atoms (λ = 0.7–1.0 Å) .
- Automated model building : Buccaneer or ARP/wARP integration with SHELXE improves electron density maps .
Robustness is enhanced by high-throughput data collection (e.g., synchrotron radiation) .
Q. What methodologies are recommended for preliminary bioactivity screening of this compound?
Basic Research Question
- In vitro assays :
- Enzyme inhibition : Fluorescent substrates (e.g., ATPase assays) with kinetic analysis .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cellular uptake studies : LC-MS quantification in cell lysates after 24-hour exposure .
Q. How can interaction studies elucidate the mechanism of action for this compound in biological systems?
Advanced Research Question
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) to immobilized receptors .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein binding .
- Cryo-EM : Resolve ligand-induced conformational changes in large complexes (e.g., membrane receptors) .
Properties
IUPAC Name |
3-chloro-N-(3,4-dichlorophenyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNLHZUCSJAZDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276067 | |
Record name | 3-Chloro-N-(3,4-dichlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83426-47-5 | |
Record name | 3-Chloro-N-(3,4-dichlorophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83426-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-(3,4-dichlorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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